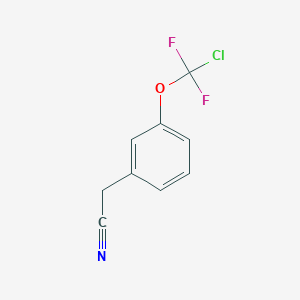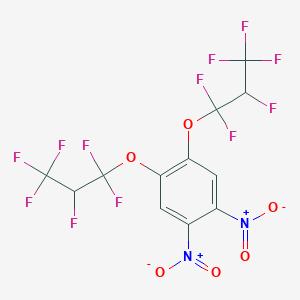
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride (BTFXC) is an organofluorine compound that is used as a reagent in various scientific research applications. It is a versatile reagent that is used in a variety of laboratory experiments, such as in the synthesis of organic compounds and as a catalyst in organic reactions. BTFXC has been found to be highly efficient and cost-effective, making it an attractive choice for many researchers.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is not fully understood. However, it is believed that the trifluoromethyl group of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride acts as an electron-withdrawing group, which increases the reactivity of the compound. Additionally, the benzoyl chloride group of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is believed to act as a leaving group, which facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride are not fully understood. However, it is believed that the compound may have some effects on the body, as it is a fluorinated compound. It is important to note that 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is not approved for use as a drug and should not be used for any medical purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride in laboratory experiments include its high efficiency and cost-effectiveness. Additionally, 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is a versatile reagent that can be used in a variety of different experiments. However, there are some limitations to using 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride in laboratory experiments. For example, the compound is sensitive to moisture and light, and can be difficult to isolate from reaction mixtures. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride in scientific research. For example, the compound could be further explored as a reagent for the synthesis of organic compounds and as a catalyst in organic reactions. Additionally, the compound could be studied for its potential effects on biochemical and physiological processes. Additionally, 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride could be further explored for its potential uses in the synthesis of polymers and pharmaceuticals. Finally, the compound could be studied for its potential uses in the synthesis of fluorescent dyes.
Synthesemethoden
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is synthesized by the reaction of 1,3-bis(trifluoromethyl)xanthen-9-one (BTFX) and 6-benzoyl chloride (6-BC) in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature, and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a reagent for the determination of the structure of organic compounds. It has also been used in the synthesis of polymers, in the synthesis of pharmaceuticals, and in the synthesis of fluorescent dyes.
Eigenschaften
IUPAC Name |
9-oxo-6,8-bis(trifluoromethyl)xanthene-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5ClF6O3/c17-14(25)6-1-2-8-10(3-6)26-11-5-7(15(18,19)20)4-9(16(21,22)23)12(11)13(8)24/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFGMBHDWYBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC3=CC(=CC(=C3C2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5ClF6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)

